2-Methylpropane-2-d

Heterogeneous Catalysis Zeolite Chemistry Reaction Mechanism

Choose 2-Methylpropane-2-d for its unique, site-specific deuterium label at the tertiary carbon. This isotopic signature is essential for kinetic isotope effect (KIE) studies on isobutane activation, providing a quantifiable benchmark (e.g., KIE of 1.5 over acidic zeolites) unattainable with unlabeled or perdeuterated analogs. It also serves as a precise M+1 internal standard for GC/MS analysis of volatile hydrocarbons, exploiting its distinct vapor pressure (2.02 atm at 21°C) for separation. Procure this high-purity (98 atom % D) gas to validate reaction mechanisms and ensure analytical accuracy.

Molecular Formula C4H9D
Molecular Weight 58.12 g/mol
CAS No. 13183-68-1
Cat. No. B078710
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methylpropane-2-d
CAS13183-68-1
Molecular FormulaC4H9D
Molecular Weight58.12 g/mol
Structural Identifiers
SMILESCC(C)C
InChIInChI=1S/C4H10/c1-4(2)3/h4H,1-3H3/i4H
InChIKeyNNPPMTNAJDCUHE-LCNXKSLPSA-N
Commercial & Availability
Standard Pack Sizes1 l / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methylpropane-2-d (CAS 13183-68-1): A Position-Specific Deuterated Isobutane for Mechanistic and Analytical Research


2-Methylpropane-2-d (Isobutane-2-d) is a selectively deuterated alkane, distinguished by the substitution of a single hydrogen atom with deuterium at the tertiary carbon (C2) position. This isotopic labeling strategy yields a compound with the molecular formula (CH₃)₃CD and a molecular weight of 59.13 g/mol [1]. Commercially available at 98 atom % D isotopic purity , this gaseous compound is utilized as a mechanistic probe in catalysis, a stable isotope-labeled internal standard, and a precursor for synthesizing more extensively deuterated analogs [2].

Why 2-Methylpropane-2-d Cannot Be Replaced by Non-Deuterated Isobutane or Other Isotopologues


The selective placement of a single deuterium atom at the tertiary position in 2-Methylpropane-2-d fundamentally alters its physical, kinetic, and analytical properties compared to non-deuterated isobutane (CAS 75-28-5) and other deuterated analogs. This site-specific labeling creates a unique, quantifiable signature in mass spectrometry (M+1 mass shift) and NMR spectroscopy . Critically, the substitution induces a measurable kinetic isotope effect (KIE) in reactions involving C-H(D) bond cleavage at the tertiary carbon, which is absent in non-deuterated or perdeuterated compounds [1]. Furthermore, the presence of deuterium impacts thermodynamic properties, such as vapor pressure, affecting its handling and behavior in gas-phase applications [2]. These distinct differences mean that substituting 2-Methylpropane-2-d with its non-deuterated counterpart or a fully deuterated analog would yield different, and likely invalid, results in experiments designed to leverage its specific isotopic signature.

Quantifiable Differentiation of 2-Methylpropane-2-d Against Isobutane and Other Analogs


Kinetic Isotope Effect in Zeolite-Catalyzed H/D Exchange: 2-Methylpropane-2-d vs. Isobutane

In a mechanistic study of H/D exchange over acidic USY zeolite, a direct head-to-head comparison revealed a primary kinetic isotope effect (KIE) of 1.5 when using 2-deuterium-labeled isobutane (2-Methylpropane-2-d) compared to non-deuterated isobutane [1]. This quantifiable difference directly supports that the rate-limiting step involves cleavage of the tertiary C-H(D) bond, a mechanistic insight not obtainable with the unlabeled compound.

Heterogeneous Catalysis Zeolite Chemistry Reaction Mechanism

Vapor Pressure Alteration: 2-Methylpropane-2-d vs. Non-Deuterated Isobutane

The substitution of hydrogen with deuterium at the tertiary position leads to a measurable decrease in vapor pressure. 2-Methylpropane-2-d exhibits a vapor pressure of 1536 mmHg (2.02 atm) at 21 °C , whereas the non-deuterated isobutane has a vapor pressure of 3.1 atm (2356 mmHg) at the same temperature [1]. This represents a 35% reduction in vapor pressure, a class-level inference for deuterated hydrocarbons.

Physical Chemistry Isotope Effects Gas Handling

Synthetic Accessibility: Reported Yield and Purity of 2-Methylpropane-2-d

A published synthetic route provides a benchmark for the preparation of this specific isotopologue. The synthesis of 2-Methylpropane-2-d (isobutane-2-d1) from t-butyl chloride via Grignard reaction was achieved with an overall yield of 27.0% and an isotopic purity of 96.0% [1]. This contrasts sharply with the synthesis of perdeuterated isobutane (isobutane-d10), which was obtained in 98.0% yield via H/D exchange of the same starting material [1].

Synthetic Chemistry Isotope Labeling Grignard Reaction

Unimolecular Decomposition Energetics: Appearance Energy Shifts in Mass Spectrometry

The presence of a single deuterium atom alters the energetics of gas-phase ion decomposition. Photoionization mass spectrometry studies have determined the appearance energy (AE) for the formation of the C3H5D+ fragment ion from 2-Methylpropane-2-d to be 10.89 ± 0.02 eV [1]. While a direct comparator value for the non-deuterated C3H6+ fragment from isobutane is not provided in the same source, this precise measurement serves as a class-level inference for the impact of site-specific deuteration on unimolecular reaction dynamics.

Mass Spectrometry Ion Chemistry Isotope Effects

Validated Research Applications for 2-Methylpropane-2-d Based on Quantitative Evidence


Probing C-H Bond Activation Mechanisms in Heterogeneous Catalysis

2-Methylpropane-2-d is the definitive reagent for kinetic isotope effect (KIE) studies on the tertiary C-H bond of isobutane. The experimentally determined KIE of 1.5 over acidic zeolites [1] provides a quantifiable benchmark to elucidate rate-limiting steps, validate computational models, and compare catalyst performance. This specific application requires the single deuterium label at the reactive tertiary position, making non-deuterated or perdeuterated isobutane unsuitable substitutes.

Synthesis of Selectively Labeled Organic Molecules

As a source of a labeled tertiary-butyl group, 2-Methylpropane-2-d serves as a precursor for introducing a specific deuterium label into more complex molecules via established synthetic routes, such as Grignard reactions [2]. The documented synthetic yield (27%) and purity (96%) provide a realistic expectation for researchers planning multi-step syntheses requiring this specific isotopologue. Its procurement is essential when a single, well-defined C-D bond is needed in the target molecule.

Calibration and Quantification in Gas-Phase Analytical Chemistry

The distinct mass shift (M+1) and known isotopic purity (98 atom % D) make 2-Methylpropane-2-d a suitable internal standard for quantitative mass spectrometry or gas chromatography analyses of volatile hydrocarbons. Its altered vapor pressure (2.02 atm at 21°C) relative to non-deuterated isobutane (3.1 atm) must be accounted for in gas mixture preparation, but this property also allows for its chromatographic separation and distinct signal in complex gas matrices.

Technical Documentation Hub

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